Proton Transfer Kinetics via Optical Monitoring in Acetonitrile
The 7-DMAQ scaffold provides a unique optical handle for monitoring proton transfer in real time. In stopped-flow PCET experiments with ferrocenium oxidant and p-aminophenol in acetonitrile, the protonation of 2,4-substituted 7-DMAQ derivatives produces a large bathochromic shift (ca. 70 nm, from λmax 370–392 nm to 375–465 nm), enabling direct spectroscopic tracking of proton transfer kinetics . Kinetic modeling yielded proton transfer rate constants of kPT,2 = (1.5–7.5) × 10⁸ M⁻¹ s⁻¹ and kPT,4 = (0.55–3.0) × 10⁷ M⁻¹ s⁻¹, which were shown to correlate with the pKa of the conjugate acid of the proton acceptor—a clear Marcus-type free-energy relationship for proton transfer . This quantitative structure–kinetics relationship is not accessible with non-photometric proton acceptors such as pyridine or triethylamine, which lack the intrinsic optical shift required for direct spectroscopic monitoring.
| Evidence Dimension | Proton transfer rate constant range (acetonitrile, stopped-flow) |
|---|---|
| Target Compound Data | kPT,2 = (1.5–7.5) × 10⁸ M⁻¹ s⁻¹; kPT,4 = (0.55–3.0) × 10⁷ M⁻¹ s⁻¹ for 2,4-R-7-DMAQ derivatives |
| Comparator Or Baseline | Common non-photometric bases (e.g., pyridine, triethylamine) lack optical handle; rate constants not directly comparable via same method. |
| Quantified Difference | Optical shift of ca. 70 nm upon protonation enables real-time kinetic monitoring unavailable for non-photometric bases. |
| Conditions | PCET oxidation of p-aminophenol by ferrocenium in acetonitrile; stopped-flow rapid-mixing; λmax monitoring at 620 nm (ferrocenium decay) and 375–465 nm (quinolinium rise). |
Why This Matters
The established free-energy relationship allows users to predict and tune proton transfer rates by selecting specific 7-DMAQ derivatives, a capability not replicable with non-photometric or off-positional quinoline bases.
- [1] Eisenhart, T. T.; Howland, W. C.; Dempsey, J. L. Proton-Coupled Electron Transfer Reactions with Photometric Bases Reveal Free Energy Relationships for Proton Transfer. J. Phys. Chem. B 2016, 120 (32), 7896–7905. DOI: 10.1021/acs.jpcb.6b04011. View Source
